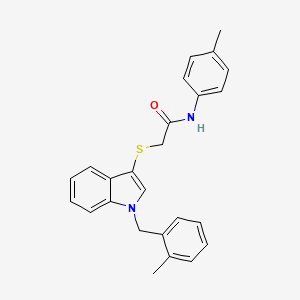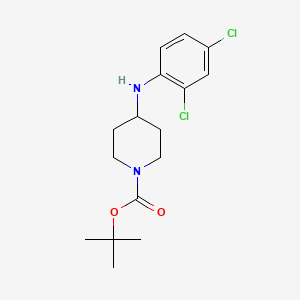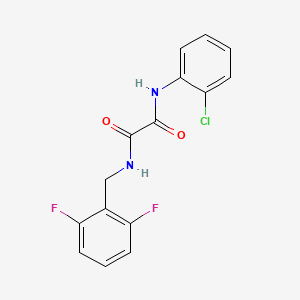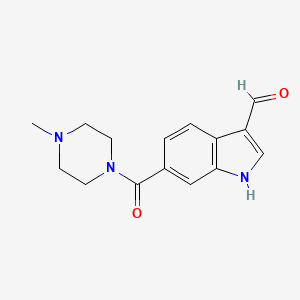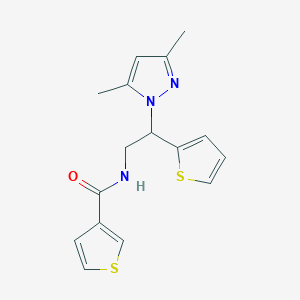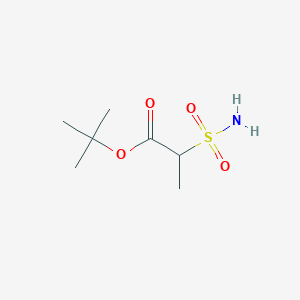![molecular formula C13H21N5O B2518957 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034364-13-9](/img/structure/B2518957.png)
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In We will also discuss future directions for research on this compound.
Scientific Research Applications
MAP Kinase p38α Inhibition
One of the primary applications of compounds similar to 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is in inhibiting the p38α mitogen-activated protein kinase (MAPK). For instance, N-pyrazole, N'-thiazole urea derivatives have been designed as potent inhibitors of p38α MAPK. These compounds, such as [4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid and its analogs, have shown effectiveness in inhibiting p38α mediated phosphorylation in cellular models (Getlik et al., 2012).
Antiproliferative Agents in Cancer
Compounds with similar structures have been synthesized and evaluated as potential antiproliferative agents targeting specific pathways in cancer cells. For example, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been screened for their ability to inhibit various human tumor cell lines, showing significant activity against Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Antibacterial Agents
Research has also focused on developing novel heterocyclic compounds containing structures akin to this compound for their potential use as antibacterial agents. Such compounds have been synthesized and tested for antibacterial activity, with some showing high levels of effectiveness (Azab et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of this compound have been a significant area of study. Investigations into the crystal structure, vibrational properties, and theoretical calculations of related compounds provide valuable insights into their chemical behavior and potential applications (Chen et al., 2021).
Reactivity and Catalysis
The reactivity and catalytic properties of compounds structurally similar to this compound have been explored. For example, research has delved into the use of these compounds in reactions like transesterification and acylation, showcasing their potential as catalysts in organic synthesis (Grasa et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the mTOR pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain, and is dysregulated in human diseases, such as diabetes and cancer .
Mode of Action
This compound interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level .
Biochemical Pathways
The compound affects the mTOR pathway, which is a key regulator of cell growth and proliferation . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of certain cancer cells .
Pharmacokinetics
The compound’s significant anti-proliferative activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells . This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 .
properties
IUPAC Name |
1-tert-butyl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-9-11-17(7-8-18(11)16-10)6-5-14-12(19)15-13(2,3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSRABUCYPXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
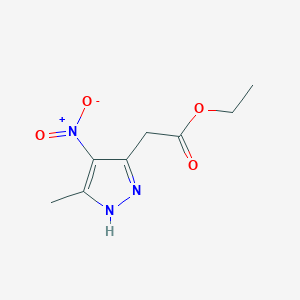
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
![1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2518885.png)

